Benzyl-PEG6-t-butyl ester
Description
Significance of Poly(ethylene glycol) as a Versatile Molecular Linker and Modulator in Advanced Chemical Systems.
Poly(ethylene glycol) (PEG) and its shorter-chain counterparts, oligo(ethylene glycol)s (OEGs), are synthetic polymers renowned for their unique combination of properties that make them exceptional molecular linkers and modulators. creative-biolabs.combiochempeg.com Their high solubility in both aqueous and organic solvents, coupled with their non-toxic and biocompatible nature, has made them a cornerstone in various biomedical applications. creative-biolabs.comfcad.com
The "PEGylation" of molecules, a process involving the covalent attachment of PEG chains, can significantly alter the physicochemical properties of the parent compound. fcad.comkoreascience.kr Key benefits of PEGylation include:
Enhanced Solubility: PEG can render hydrophobic molecules water-soluble, which is particularly advantageous for the formulation of poorly soluble drugs. creative-biolabs.combiochempeg.comaxispharm.com
Reduced Immunogenicity: The flexible PEG chains can create a protective hydrophilic shield around a molecule, masking it from the immune system and reducing the likelihood of an immune response. fcad.combiochempeg.com
Prolonged Circulation Time: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its clearance by the kidneys, leading to a longer half-life in the body. koreascience.kr
Improved Stability: PEG linkers can protect conjugated molecules from enzymatic degradation, thereby increasing their stability. creative-biolabs.com
In the realm of drug delivery, PEG linkers are integral to the design of antibody-drug conjugates (ADCs). biochempeg.comresearchgate.net They connect a potent cytotoxic drug to a monoclonal antibody, ensuring that the drug remains inactive until it reaches its target cancer cell. biochempeg.com The use of PEG linkers in ADCs can also improve their pharmacokinetic properties and reduce aggregation. researchgate.net
The Role of Orthogonal Protecting Groups in Advanced Synthetic Architectures and Multi-functional Compound Design.
The synthesis of complex, multi-functional molecules often requires a strategic approach to protect and deprotect various reactive groups in a specific sequence. This is where the concept of orthogonal protecting groups becomes paramount. numberanalytics.comnumberanalytics.com Orthogonal protecting groups are distinct chemical moieties that can be selectively removed under different reaction conditions without affecting other protecting groups present in the molecule. numberanalytics.commdpi.com
This strategy allows for the stepwise modification of a molecule with multiple functional groups, providing chemists with precise control over the synthetic process. numberanalytics.com For instance, a molecule might contain both an alcohol and an amine group that need to be reacted in separate steps. By using an acid-labile protecting group for the alcohol and a base-labile protecting group for the amine, each group can be deprotected and reacted independently. numberanalytics.com This level of control is essential for building intricate molecular architectures and designing compounds with multiple functionalities. numberanalytics.comacs.org The development of novel protecting groups, such as those that are photocleavable or can be removed under specific biochemical conditions, continues to expand the toolkit available to synthetic chemists. numberanalytics.com
Contextualizing Benzyl-PEG6-t-butyl ester within the Landscape of Functionalized Oligo(ethylene glycol) Reagents.
This compound is a prime example of a heterobifunctional oligo(ethylene glycol) reagent that embodies the principles of both PEGylation and orthogonal protection. medchemexpress.comszabo-scandic.com This molecule consists of a discrete chain of six ethylene (B1197577) glycol units, providing the characteristic benefits of PEG, such as increased hydrophilicity and biocompatibility. evitachem.com
Crucially, it is flanked by two different protecting groups: a benzyl (B1604629) ether at one end and a t-butyl ester at the other. broadpharm.com These two groups are orthogonal; the benzyl group is typically removed by hydrogenolysis, while the t-butyl ester is cleaved under acidic conditions. numberanalytics.combroadpharm.com This orthogonal nature allows for the selective deprotection and subsequent functionalization of either end of the PEG linker.
This dual functionality makes this compound a valuable building block in the synthesis of complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), where a linker is needed to connect two different biologically active molecules. medchemexpress.comszabo-scandic.com The precise length of the six-unit PEG chain also offers a defined spacer, which can be critical for optimizing the biological activity of the final conjugate.
Chemical Properties and Research Findings
Below are tables detailing the chemical properties of this compound and a summary of related research findings.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₄₀O₈ |
| Molecular Weight | 456.57 g/mol |
| CAS Number | 2148296-00-6 |
| Appearance | Varies (often a colorless to pale yellow oil or solid) |
| Solubility | Soluble in many organic solvents such as DCM, DMF, and DMSO. Also has good water solubility. |
Table 2: Research Applications and Findings
| Research Area | Key Findings |
| PROTAC Development | This compound serves as a PEG-based linker for the synthesis of PROTACs, which are designed to induce the degradation of target proteins. medchemexpress.comszabo-scandic.com |
| Bioconjugation | The orthogonal protecting groups allow for the sequential attachment of different biomolecules, facilitating the creation of complex bioconjugates. nih.govevitachem.com |
| Drug Delivery | The PEG component enhances the solubility and biocompatibility of conjugated drugs, potentially improving their delivery and efficacy. evitachem.comaxispharm.com |
| Advanced Synthesis | The defined length and bifunctional nature of this reagent make it a valuable tool for constructing sophisticated molecular architectures. nih.govmdpi.com |
Structure
2D Structure
Properties
Molecular Formula |
C24H40O8 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H40O8/c1-24(2,3)32-23(25)9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3 |
InChI Key |
YMENZJULXBSWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Pathways of Benzyl Peg6 T Butyl Ester
Post-Synthetic Functionalization via Unmasked Hydroxyl or Carboxyl Groups
The selective deprotection of either the benzyl (B1604629) or t-butyl group reveals a reactive handle—a hydroxyl or a carboxyl group, respectively—that can undergo a wide range of subsequent chemical transformations. This post-synthetic functionalization is crucial for tailoring the linker to specific applications.
Functionalization of the Unmasked Hydroxyl Group: Following the hydrogenolytic removal of the benzyl group, the resulting terminal primary hydroxyl group can be modified in several ways. It can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. More commonly, it is converted into a more reactive species for conjugation. For instance, the hydroxyl group can be transformed into a leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution with moieties like azides or thiols. Furthermore, it can be directly used in reactions such as esterification or converted into a carbamate. nih.govresearchgate.net This versatility allows for the introduction of a diverse set of functional groups, including those used in "click chemistry."
Functionalization of the Unmasked Carboxyl Group: Upon acid-catalyzed cleavage of the t-butyl ester, a terminal carboxylic acid is exposed. This functional group is a cornerstone of bioconjugation chemistry. alfa-chemistry.com The carboxylic acid can be activated to form a highly reactive intermediate that readily couples with nucleophiles. A prevalent method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS). This process generates a stable NHS ester, which is particularly efficient at reacting with primary amines to form robust amide bonds. precisepeg.com
Chemo- and Regioselective Reactions for Conjugation with Diverse Molecular Scaffolds
The terminally functionalized PEG linker is primed for chemo- and regioselective conjugation to various molecular scaffolds, including proteins, peptides, and small-molecule drugs. nih.gov The choice of reaction depends on the functional group installed in the post-synthetic modification step and the available reactive handles on the target molecule.
Amide Bond Formation: The most common application for the unmasked carboxyl terminus is its conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins. youtube.com After activation to an NHS ester, the linker reacts selectively with these amines under mild physiological conditions to form a stable amide linkage. This is a widely used strategy in the development of antibody-drug conjugates (ADCs) and PEGylated proteins. axispharm.com
Thioether Linkage (Michael Addition): If the unmasked hydroxyl group is converted into a maleimide (B117702) functionality, the linker can be selectively conjugated to thiol-containing molecules. The maleimide group undergoes a highly efficient Michael addition reaction with sulfhydryl groups, such as those from cysteine residues in proteins, to form a stable thioether bond. precisepeg.com This reaction is highly specific and proceeds readily at neutral pH.
Click Chemistry: The hydroxyl terminus can also be converted to an azide (B81097) or an alkyne. These groups are participants in the highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer exceptional selectivity, allowing the linker to be conjugated to a target molecule bearing the complementary functional group with high fidelity, even in complex biological environments. precisepeg.com
| Reactive Group on Linker | Target Group on Molecular Scaffold | Resulting Covalent Linkage | Common Reaction Type |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Acylation |
| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | Michael Addition |
| Azide (-N₃) | Alkyne | Triazole | Azide-Alkyne Cycloaddition |
| Alkyne | Azide (-N₃) | Triazole | Azide-Alkyne Cycloaddition |
Research Applications of Benzyl Peg6 T Butyl Ester in Advanced Chemical Biology and Materials Science
Engineering Proteolysis-Targeting Chimeras (PROTACs) and Related Molecular Degraders.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. precisepeg.com A typical PROTAC is composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. precisepeg.com The linker is a critical component that significantly influences the efficacy of the PROTAC. nih.gov
Design Principles for PROTAC Linkers Incorporating Oligo(ethylene glycol) Moieties.
The incorporation of oligo(ethylene glycol) (OEG) or polyethylene (B3416737) glycol (PEG) chains as linkers in PROTAC design is a widely adopted strategy due to the favorable physicochemical properties these moieties impart. biochempeg.com PEG linkers are among the most common motifs found in PROTAC structures. biochempeg.com The design principles for incorporating OEG moieties, such as the PEG6 chain in Benzyl-PEG6-t-butyl ester, are guided by several key considerations:
Solubility and Permeability: A primary advantage of PEG linkers is their hydrophilicity, which can enhance the aqueous solubility of often hydrophobic PROTAC molecules. precisepeg.combiochempeg.com This improved solubility can be crucial for biological assays and can influence cell permeability, a key factor for in vivo applications. nih.govbiochempeg.com
Flexibility and Conformation: The inherent flexibility of the ethylene (B1197577) glycol units allows the linker to adopt a range of conformations. chempep.com This conformational plasticity is essential for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. researchgate.net A linker with significant conformational flexibility can better accommodate the structural requirements for effective protein-protein interactions between the POI and the E3 ligase. researchgate.net
Linker Length: The length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair. precisepeg.com Systematic variation of the PEG chain length can significantly impact the degradation efficiency of the resulting PROTAC. biochempeg.com An optimal linker length is necessary to correctly orient the two proteins for efficient ubiquitin transfer. nih.gov
Reduced Non-specific Interactions: The hydrophilic nature of PEG can create a hydration shell around the PROTAC, which may help to minimize non-specific binding to other proteins and cellular components. chempep.com
The selection of a PEG-based linker is therefore a strategic choice to balance the need for solubility, flexibility, and optimal spatial orientation within the ternary complex.
Methodological Integration of this compound into PROTAC Synthesis.
This compound is a valuable synthetic intermediate for the construction of PROTACs. medchemexpress.com Its structure allows for a modular and convergent synthetic approach. The t-butyl ester serves as a protecting group for a carboxylic acid functionality. This protected acid can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing ligand for either the target protein or the E3 ligase. broadpharm.com
The synthesis of PROTACs often involves multi-step sequences where different components are added in a controlled manner. nih.gov Solid-phase synthesis has emerged as a rapid and efficient method for generating libraries of PROTACs with varying linkers. nih.govnih.gov In such a workflow, a resin-bound E3 ligase ligand with a free functional group could be reacted with a deprotected form of a linker intermediate derived from this compound.
A common strategy for incorporating linkers is through amide bond formation or "click chemistry". nih.gov For instance, the benzyl (B1604629) group of this compound can be deprotected to reveal a hydroxyl group, which can then be functionalized to introduce a reactive handle, such as an azide (B81097) or an alkyne, for subsequent click chemistry reactions. nih.gov This approach allows for the efficient and high-yielding connection of the linker to the other components of the PROTAC. nih.gov
The table below summarizes the functional groups of this compound and their roles in PROTAC synthesis.
| Functional Group | Role in PROTAC Synthesis |
| Benzyl Ether | A stable protecting group for a hydroxyl functionality. Can be removed through hydrogenolysis to reveal a primary alcohol for further functionalization. |
| PEG6 Chain | Acts as a hydrophilic and flexible spacer between the two ligands of the PROTAC. |
| t-Butyl Ester | A protecting group for a carboxylic acid. It is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions to allow for coupling with an amine-containing molecule. |
Impact of Linker Design on Ternary Complex Formation Dynamics and Target Recruitment (mechanistic insights).
The linker is not merely a passive connector but plays an active role in the formation and stability of the POI-PROTAC-E3 ligase ternary complex. nih.gov The characteristics of the linker, including its length, rigidity, and composition, directly influence the dynamics of this complex, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein. nih.govnih.gov
The flexibility of PEG-based linkers, such as the one derived from this compound, can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation. researchgate.net However, excessive flexibility can also be detrimental, potentially leading to a less stable complex. researchgate.net Molecular dynamics simulations have shown that flexible linkers can lead to a more dynamic ternary structure, which might not be ideal for efficient ubiquitination. researchgate.net
Conversely, the introduction of some rigidity into the linker, for example through the incorporation of aromatic or cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for binding and can enhance the stability of the ternary complex. nih.gov The design of the linker must therefore strike a balance between flexibility and pre-organization to maximize the efficiency of target degradation.
The nature of the linker can also influence the cooperativity of binding within the ternary complex. nih.gov Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often associated with more potent degradation. The linker's properties can modulate these protein-protein interactions within the complex. nih.gov
Functionalizing Biomolecules and Nanomaterials for Targeted Research Systems.
The versatility of PEG-based linkers extends beyond PROTACs to the broader fields of bioconjugation and materials science. The ability to modify the surfaces of biomolecules and nanomaterials with PEG chains can dramatically alter their properties and functionalities.
Strategies for Bioconjugation and Surface Modification using PEG-based Linkers.
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic properties of biomolecules. chempep.compurepeg.com PEG-based linkers with reactive functional groups at their termini are essential tools for these modifications. precisepeg.com
Common bioconjugation strategies involving PEG linkers include:
Amine-reactive chemistry: Linkers with N-hydroxysuccinimide (NHS) esters can react with primary amines (e.g., lysine (B10760008) residues) on proteins to form stable amide bonds. precisepeg.com
Thiol-reactive chemistry: Maleimide-functionalized linkers are commonly used to react specifically with thiol groups (e.g., cysteine residues) on proteins. precisepeg.com
Click Chemistry: The use of azide and alkyne functionalized PEG linkers allows for highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reactions for bioconjugation. precisepeg.com
Surface modification of nanomaterials with PEG is a common technique to improve their biocompatibility and reduce non-specific protein adsorption, which can enhance their circulation time in vivo. researchgate.netresearchgate.netqunwanglab.com The covalent attachment of PEG chains to the surface of nanoparticles can be achieved through various chemical reactions, depending on the nature of the nanoparticle surface. researchgate.net For example, PEG-silanes can be used to modify silica-based nanomaterials, while thiol-terminated PEGs can be used to functionalize gold nanoparticles. researchgate.net
The density and conformation of the PEG layer on the surface of a nanoparticle are critical factors that determine its in vivo behavior. researchgate.net A dense "brush" conformation of PEG chains is generally more effective at preventing protein adsorption than a less dense "mushroom" conformation. researchgate.net
Construction of Advanced Hybrid Materials through PEG-mediated Linkages.
The ability of PEG to form cross-linked networks makes it a valuable component in the construction of advanced hybrid materials, such as hydrogels. nih.gov These materials often combine the properties of a natural polymer with the tunable characteristics of a synthetic polymer like PEG. nih.gov
For instance, PEG can be incorporated into hydrogels made from extracellular matrix (ECM) proteins to enhance their mechanical properties and control their degradation rate. nih.gov This can be achieved by reacting multi-armed PEG molecules with functional groups on the ECM proteins, such as amines, to form a cross-linked network. nih.gov
The properties of these hybrid materials can be tailored by varying the molecular weight of the PEG, the number of reactive arms, and the degree of cross-linking. nih.gov This allows for the creation of materials with a wide range of stiffness and degradation profiles suitable for applications in tissue engineering and regenerative medicine. nih.govresearchgate.net
The table below provides examples of hybrid materials constructed using PEG-mediated linkages.
| Hybrid Material Components | Cross-linking Chemistry | Resulting Material Properties | Potential Applications |
| Alginate and PEG | Ionic gelation of alginate followed by covalent cross-linking of PEG. researchgate.net | Enhanced mechanical stability and controlled permeability. researchgate.net | Cell encapsulation for immunoisolation. researchgate.net |
| Myocardial Matrix and PEG-acrylates | Photo-induced radical polymerization. nih.gov | Tunable mechanical properties and controlled degradation rates. nih.gov | Injectable materials for cardiac repair. nih.gov |
| Polyhedral Oligomeric Silsesquioxanes (POSS) and PEG | Michael addition reaction. researchgate.net | High mechanical strength and hydrolytic degradability. researchgate.net | Tissue engineering scaffolds. researchgate.net |
Hydrophilic Attributes of Oligo(ethylene glycol) Chains and their Influence on Conjugate Solubility and Dispersibility.
The oligo(ethylene glycol) (OEG) chain is a dominant feature of this compound, bestowing significant hydrophilic properties upon the molecule and its subsequent conjugates. This hydrophilicity arises from the repeating ethylene glycol units, which readily form hydrogen bonds with water molecules. nih.gov This affinity for aqueous environments has profound implications for the solubility and dispersibility of molecules to which the this compound linker is attached, a process often referred to as "PEGylation." youtube.com
The introduction of the PEG6 chain can dramatically enhance the aqueous solubility of hydrophobic molecules. youtube.com This is particularly crucial in biomedical applications where therapeutic agents or imaging probes may otherwise exhibit poor solubility in physiological media, limiting their bioavailability and efficacy. By covalently attaching the this compound linker, the resulting conjugate gains the favorable solvation characteristics of the OEG chain, often transitioning from an insoluble or poorly soluble substance to one that is readily dispersible in aqueous buffers.
Moreover, the hydrophilic PEG chains create a hydration shell around the conjugated molecule. nih.gov This steric hindrance, or "stealth" effect, can prevent the aggregation and precipitation of the conjugate, thereby improving its stability in solution. nih.gov The flexible nature of the OEG backbone further contributes to this effect, allowing the chain to adopt various conformations that effectively shield the core molecule from interactions that could lead to insolubility. nih.gov The degree of this influence is often correlated with the length of the PEG chain; longer chains generally impart greater hydrophilicity and steric protection. acs.org
The impact of PEG chain organization on the physicochemical properties of nanoparticles has been a subject of significant research. Studies have shown that the architecture of the PEGylated polymer can influence the resulting nanoparticle's size, surface properties, and drug release kinetics. For instance, nanoparticles formulated with different PEGylated polymers can exhibit variations in their hydrodynamic diameter and the amount of other associated molecules on their surface. nih.gov These findings underscore the tunable nature of PEGylation and the importance of linker design in achieving desired material properties.
Role as a Versatile Building Block in Complex Synthetic Endeavors.
This compound serves as a highly versatile and valuable building block in the construction of complex molecular architectures. Its trifunctional nature, possessing a benzyl ether, a discrete six-unit polyethylene glycol chain, and a t-butyl ester, allows for orthogonal protection and sequential deprotection strategies. This modularity is a cornerstone of modern synthetic chemistry, enabling the precise and controlled assembly of intricate molecules.
The benzyl group can be removed under hydrogenolysis conditions, the t-butyl ester is labile to acidic conditions, and the core PEG chain provides a stable, hydrophilic spacer. This differential reactivity allows chemists to selectively unmask a functional group for subsequent reactions without affecting other parts of the molecule. Such a strategic approach is essential for the multi-step synthesis of complex bioconjugates, dendrimers, and functionalized polymers where precise control over the placement of each component is paramount.
Modular Synthesis of Multi-Component Molecular Assemblies.
The concept of modular synthesis, where complex structures are assembled from pre-functionalized building blocks, is greatly facilitated by linkers like this compound. Its defined structure and reactive termini allow it to be readily incorporated into larger molecules through a variety of coupling chemistries. For example, after deprotection of the t-butyl ester to reveal a carboxylic acid, the molecule can be coupled to an amine-containing biomolecule or polymer using standard peptide coupling reagents. Conversely, removal of the benzyl group would yield a terminal alcohol, which can be further functionalized.
This modular approach has been instrumental in the development of branched and multi-armed PEG structures. youtube.com Such architectures are of significant interest as they allow for the attachment of multiple copies of a drug or targeting ligand, potentially enhancing therapeutic efficacy or binding avidity. The defined length of the PEG6 chain in this compound is particularly advantageous in these contexts, as it allows for precise control over the spacing between conjugated moieties, which can be critical for their biological activity.
The use of PEG-based linkers in the preparation of branched platforms has been explored through various synthetic strategies. For instance, trifunctional OEG-amine linkers have been designed and synthesized to create branched multifunctional PEG dendrons. rsc.org These discrete PEG-based structures are valuable for applications requiring multivalency.
Applications in the Development of Self-Assembling Systems.
Self-assembly is a powerful strategy for the bottom-up fabrication of functional nanomaterials. Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can spontaneously organize in aqueous environments to form well-defined structures such as micelles and vesicles. mdpi.com this compound is an ideal component for creating such amphiphiles.
The hydrophilic oligo(ethylene glycol) chain constitutes the hydrophilic block, while the benzyl and t-butyl ester groups provide a degree of hydrophobicity. More significantly, this linker can be used to connect a strongly hydrophobic molecule (e.g., a lipid, a hydrophobic drug, or a polymer block) to the hydrophilic PEG chain, thereby creating a potent amphiphile.
These resulting amphiphilic conjugates can self-assemble into various nanostructures. For example, in an aqueous solution, the hydrophobic segments will aggregate to minimize their contact with water, forming the core of a micelle or the membrane of a vesicle, while the hydrophilic PEG chains will form a corona, interfacing with the surrounding aqueous environment. mdpi.comresearchgate.net The PEG corona not only ensures the dispersibility of the self-assembled structure but also provides the aforementioned "stealth" properties, which are highly desirable for in vivo applications. nih.gov
Computational and Theoretical Investigations of Oligo Ethylene Glycol Linkers
Molecular Dynamics Simulations for Conformational Analysis of PEG Chains and PEGylated Systems
Molecular dynamics (MD) simulations are a powerful computational method for investigating the atomic-level details of molecular movements and interactions over time. researchgate.net This technique has been extensively applied to study the conformational landscape of PEG chains and PEGylated systems, providing insights that are often difficult to obtain through experimental methods alone. nih.govresearchgate.net
MD simulations reveal that the conformation of PEG chains is highly dynamic and context-dependent. Rather than existing as simple, extended chains, they can adopt a variety of structures, including folded or coiled conformations, especially when attached to a surface. nih.gov For instance, simulations of PEGylated proteins have shown that PEG chains can wrap on the protein surface through noncovalent interactions or have folded structures, which influences the hydrodynamic volume and flexibility of the conjugate. nih.govnih.gov All-atom and coarse-grained models are used, with the choice depending on the desired balance between computational cost and level of detail. researchgate.netnih.gov These simulations have shown that PEGylation significantly influences the conformations of the molecules to which they are attached, which is a critical factor in applications like drug delivery. researchgate.net
Key findings from MD simulations on PEG chain conformation include:
Influence of Environment: The conformation is sensitive to the solvent, ionic strength, and temperature. Simulations have captured how salt ions like Na+ can bind to PEG chains, inducing electrostatic interactions. nih.gov
Surface Interactions: When PEG is grafted onto surfaces like nanoparticles or liposomes, its conformation is dictated by grafting density and chain length. At high densities, PEG chains can extend away from the surface to avoid crowding, forming a "brush" conformation. At lower densities, they may adopt a more collapsed "mushroom" conformation.
Table 1: Properties of Various PEG Linkers Derived from Computational and Theoretical Calculations
| Linker | Molecular Weight (Dalton) | Number of PEO units | Contour Length (nm) | Flory Radius (nm) |
|---|---|---|---|---|
| PEG 88 | 88 | 2 | 0.6 | 0.5 |
| PEG 484 | 484 | 11 | 3.1 | 1.2 |
| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |
| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |
| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |
This data is adapted from computational studies and theoretical calculations to illustrate how linker length affects key physical dimensions. figshare.com
Quantum Mechanical Studies on Reactivity and Electronic Structure of Ester and Ether Linkages within PEGylated Scaffolds
Quantum mechanics (QM) calculations offer a detailed understanding of the electronic structure of molecules, which governs their chemical reactivity. While large-scale MD simulations rely on classical approximations (force fields), QM methods solve the Schrödinger equation to describe the behavior of electrons, providing deep insights into bond stability, reaction mechanisms, and charge distribution.
For PEGylated scaffolds such as Benzyl-PEG6-t-butyl ester, QM studies can be used to analyze the constituent ether (-C-O-C-) and ester (-COO-) linkages. The repeating ether units are fundamental to the PEG chain's flexibility, hydrophilicity, and chemical stability. The ester linkage, often used to connect the PEG chain to a molecule of interest or a protecting group, is susceptible to hydrolysis.
Quantum chemical analyses can elucidate:
Bond Strengths and Stability: QM can calculate bond dissociation energies, offering a measure of the stability of the ether and ester linkages under different chemical conditions. This is crucial for designing linkers that are stable in circulation but may be cleaved at a target site.
Electronic Potential Maps: By calculating the electrostatic potential (ESP) on the molecular surface, QM methods can identify nucleophilic and electrophilic regions. researchgate.net For an ester linkage, this can pinpoint the carbon atom as an electrophilic site susceptible to nucleophilic attack (e.g., by water or an enzyme), explaining the mechanism of hydrolysis.
Reactivity Indices: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the reactivity of the molecule. researchgate.net A small HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net Such studies can compare the reactivity of the ester group to the ether backbone, confirming the relative inertness of the PEG chain itself.
Reaction Pathways: QM can model the entire energy profile of a chemical reaction, such as ester hydrolysis. This involves identifying transition states and calculating activation energies, which determines the reaction rate. Such analyses are vital for designing linkers with tunable release kinetics. nih.gov
Predictive Modeling for Optimizing Linker Length, Flexibility, and Architecture in Molecular Conjugates
The selection of an appropriate PEG linker is critical to the function of a molecular conjugate. Predictive modeling and computational design allow for the systematic optimization of linker properties—such as length, flexibility, and architecture (linear vs. branched)—before undertaking costly and time-consuming synthesis and experimental testing. researchgate.netprecisepeg.com
Linker Length: The length of the PEG chain is a crucial parameter. precisepeg.com
Short linkers may be suitable for compact systems but can lead to steric hindrance between the conjugated moieties. precisepeg.comnih.gov
Long linkers provide greater separation, which can be essential for preserving the function of both ends of the conjugate (e.g., an antibody and a drug). precisepeg.comnih.gov However, excessively long linkers can sometimes lead to unintended interactions or altered pharmacokinetic profiles. Computational models can predict the optimal end-to-end distance for a given application. dovepress.comresearchgate.net Studies have shown that increasing PEG linker length can enhance tumor-targeting ability in vivo. dovepress.com
Flexibility and Architecture:
Flexibility: The inherent flexibility of the PEG backbone allows the conjugated domains to move relative to one another. Models can quantify this flexibility and its impact on the biological activity of the conjugate. While flexible linkers are common, rigid linkers containing structures like alpha-helices or proline-rich sequences are sometimes designed to enforce a specific distance and orientation between domains. nih.gov
Architecture: PEG linkers can be linear or branched (multi-arm). precisepeg.com Branched PEGs offer the ability to attach multiple molecules, providing higher payload capacity and superior shielding effects. precisepeg.com Predictive models help to understand the complex conformational behavior of these branched structures and how they interact with their biological targets.
Computational approaches combine molecular dynamics with other modeling techniques to build a relationship between linker design and conjugate performance, thereby guiding the rational design of next-generation bioconjugates. nih.govnih.gov
Simulation Approaches for Understanding Molecular Interactions in PEGylated Systems
Beyond conformational analysis, simulation approaches are vital for understanding the complex network of interactions between a PEGylated molecule and its environment. These interactions dictate the molecule's solubility, stability, biocompatibility, and mechanism of action. nih.govnih.gov
MD simulations are the primary tool for studying these dynamic interactions at a molecular level. rsc.org Key interaction types that can be simulated include:
PEG-Solvent Interactions: Simulations clearly show how the ether oxygens of the PEG chain form hydrogen bonds with water molecules, which is the basis for its high hydrophilicity and solubility. nih.govrsc.org The way PEG organizes water at its surface is believed to be a key factor in its "stealth" properties, which reduce recognition by the immune system.
PEG-Protein Interactions: PEGylation is often used to shield proteins from degradation and reduce immunogenicity. nih.gov Simulations can model how PEG chains sterically block the approach of proteases or antibodies. nih.gov They can also reveal specific, albeit typically weak and transient, interactions between PEG and protein residues, such as van der Waals forces or hydrogen bonds with lysines and arginines on a protein's surface. acs.orgacs.org
Interactions with Membranes: For drug delivery systems involving liposomes or nanoparticles, simulations can model how PEGylated surfaces interact with cell membranes. nih.gov These models can show how PEG layers can prevent nonspecific adsorption of proteins (biofouling) and how they might influence the uptake of the nanoparticle by a cell. acs.org
Drug-Carrier Interactions: In drug-linker conjugates, simulations can explore how the PEG linker interacts with the attached drug molecule. These interactions can affect the drug's release profile. For instance, simulations have shown that crowding among PEG chains can decrease the extent of drug release from a dendrimer core. nih.gov
By providing a detailed, dynamic picture of these molecular interactions, simulation studies help explain experimental observations and guide the design of more effective PEGylated therapeutics and materials. nih.govresearchgate.net
Future Perspectives and Emerging Avenues in Functionalized Oligo Ethylene Glycol Chemistry
Development of Next-Generation Orthogonal Protecting Group Strategies for Complex PEG Syntheses
The synthesis of complex, monodisperse polyethylene (B3416737) glycol (PEG) derivatives hinges on the strategic use of protecting groups. nih.gov Orthogonal protecting groups, which can be removed under different conditions without affecting each other, are crucial for the sequential modification of multifunctional molecules. jocpr.com In the context of Benzyl-PEG6-t-butyl ester, the benzyl (B1604629) (Bn) ether and the tert-butyl (tBu) ester exemplify a classic orthogonal pair. The t-butyl ester is sensitive to acidic conditions, while the benzyl group is typically removed by catalytic hydrogenolysis. ub.edu
Future research is focused on expanding the toolbox of orthogonal protecting groups for PEG synthesis to allow for even more complex architectures. d-nb.info Traditional stepwise synthesis of monodisperse PEGs often involves multiple protection and deprotection steps in separate reaction vessels. nih.gov Innovations include the development of base-labile protecting groups that allow for deprotection and the subsequent coupling reaction to occur in a single pot, which can significantly streamline the synthesis process and reduce costs. nih.govd-nb.info For instance, researchers have explored using a base-labile phenethyl group in place of an acid-labile group like dimethoxytrityl (DMTr), simplifying the elongation of PEG chains. nih.gov
The development of novel protecting groups that are sensitive to specific enzymes, light of a particular wavelength, or other unique stimuli will enable the creation of highly elaborate and multifunctional PEG structures. These next-generation strategies are essential for synthesizing precisely defined, asymmetric, or branched PEGs required for advanced applications. d-nb.info
Table 1: Properties of Protecting Groups in this compound
| Protecting Group | Protected Functionality | Common Deprotection Condition | Orthogonality |
|---|---|---|---|
| Benzyl (Bn) | Hydroxyl (as ether) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to t-butyl ester; stable to acidic/basic conditions used for t-butyl/Fmoc removal. jocpr.com |
| tert-Butyl (tBu) | Carboxylic Acid (as ester) | Acidic conditions (e.g., Trifluoroacetic Acid - TFA) | Orthogonal to Benzyl ether; stable to hydrogenolysis and basic conditions used for Fmoc removal. jocpr.comub.edu |
Expanding the Scope of Site-Specific Bioconjugation Methodologies utilizing PEG Linkers
PEG linkers are instrumental in modern bioconjugation, serving as flexible, hydrophilic spacers to connect molecules like drugs, proteins, or imaging agents. axispharm.com The defined length of the oligo(ethylene glycol) chain in molecules such as this compound is critical for controlling the distance between the conjugated moieties, minimizing steric hindrance, and improving the pharmacokinetic profiles of bioconjugates. purepeg.com
A major thrust in this area is the development of methodologies for site-specific conjugation. Traditional methods often target reactive groups like lysines, leading to heterogeneous mixtures. purepeg.com Current and future strategies focus on achieving a homogenous product by targeting unique sites. mdpi.com This can be accomplished by:
Cysteine Engineering: Genetically introducing a single, reactive cysteine residue onto a protein surface allows for specific reaction with thiol-reactive PEG linkers, such as those functionalized with a maleimide (B117702) group. mdpi.com
Bioorthogonal Chemistry: This involves incorporating a non-native functional group (like an azide (B81097) or an alkyne) into a biomolecule. mdpi.com A PEG linker with a complementary reactive group can then be attached with high specificity, even in a complex biological environment, using reactions like copper-free click chemistry. axispharm.com
Enzymatic Labeling: Enzymes like transglutaminase can be used to form a covalent bond between a specific amino acid sequence on a protein and a modified PEG linker, offering high selectivity. acs.org
Heterobifunctional linkers are central to these advanced strategies. After deprotection, the distinct functionalities of this compound can be sequentially reacted to create precisely defined conjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where stoichiometry and attachment site are critical for therapeutic efficacy. purepeg.com
Novel Applications in Supramolecular Chemistry and Nanotechnology with Defined PEG Architectures
The precise structure of functionalized PEGs is being increasingly exploited in supramolecular chemistry and nanotechnology. The ability of PEG chains to form non-covalent interactions and to self-assemble into ordered structures is opening up new possibilities. researchgate.netnih.gov
In supramolecular chemistry, defined PEG architectures can be used to create dynamic materials. For example, PEG chains can be incorporated into systems that form organogels through a combination of dynamic covalent bonds and supramolecular interactions like hydrogen bonding. repec.orgresearchgate.net These materials can exhibit unique properties such as self-healing. Furthermore, synthetic supramolecular systems can be attached to proteins to guide their assembly into novel, functional architectures. nih.gov
In nanotechnology, PEGylation is a cornerstone for designing nanoparticles for biomedical applications. nih.gov The architecture of the PEG shell—including chain length, density, and whether it is linear or branched—profoundly influences the nanoparticle's properties. ub.educreativepegworks.comacs.org
"Stealth" Properties: A dense PEG layer shields nanoparticles from the immune system, reducing protein adsorption and prolonging circulation time. nih.gov
Ligand Accessibility: The length of the PEG linker used to attach a targeting ligand to a nanoparticle surface affects the ligand's ability to interact with its receptor. The architecture of the PEG chains can impact the accessibility and mobility of these ligands. nih.govub.edu
Colloidal Stability: The structure of the PEG shell, whether composed of linear or dendritic polymers, impacts the nanoparticle's hydrodynamic radius, solubility, and stability in biological fluids. acs.org
Research using advanced imaging techniques like DNA-PAINT is now able to quantify the effect of PEG architecture on ligand availability at the single-nanoparticle level, providing critical insights for the rational design of next-generation nanomedicines. ub.eduresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Rational Molecular Design of Functionalized PEGs
The vast combinatorial space of possible functionalized PEG structures presents a significant challenge for traditional, trial-and-error research. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and optimization of these molecules. pegsummit.com
ML models can be trained on existing experimental data to predict the properties of novel PEG-based constructs. pegsummiteurope.compegsummiteurope.com This data-driven approach can revolutionize the design process in several ways:
Predicting Physicochemical Properties: Algorithms can predict solubility, stability, and other key characteristics of new PEG linkers and their conjugates, helping to prioritize the most promising candidates for synthesis. pegsummiteurope.com
Optimizing Nanoparticle Design: ML can guide the high-throughput design of nanoparticles, including the optimization of the PEG shell architecture to achieve desired biological responses, such as maximizing cellular uptake. researchgate.net
Designing Biologics: In protein and antibody engineering, ML models are being used to design and optimize biologics. pegsummit.com This includes predicting how PEGylation will affect a protein's structure, function, and immunogenicity. pegsummiteurope.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Benzyl-PEG6-t-butyl ester, and how can purity be validated?
- Methodological Answer: this compound is typically synthesized via stepwise PEGylation, starting with benzyl alcohol and t-butyl ester intermediates. The PEG6 spacer is introduced using coupling agents like DCC/DMAP. Purity validation requires orthogonal techniques:
- HPLC (C18 column, acetonitrile/water gradient) to assess homogeneity .
- NMR (¹H and ¹³C) to confirm the absence of unreacted PEG chains or residual solvents. Peaks at δ 1.3–1.4 ppm (t-butyl group) and δ 7.2–7.4 ppm (benzyl protons) are critical markers .
- Mass Spectrometry (ESI or MALDI-TOF) to verify molecular weight (expected [M+Na]⁺ at ~544.66 Da) .
Q. How should experimental protocols for this compound synthesis be documented to ensure reproducibility?
- Methodological Answer: Follow guidelines for rigorous experimental reporting :
- Detailed Synthetic Steps: Specify reaction stoichiometry, temperature, and catalyst concentrations (e.g., 1.2 eq. DCC, 0.1 eq. DMAP in DCM at 25°C).
- Characterization Data: Include NMR shifts, HPLC retention times, and mass spectra in the main manuscript for key compounds. Additional data (e.g., FT-IR, TGA) should be in supplementary files .
- Purity Thresholds: State acceptance criteria (e.g., ≥95% by HPLC) and methods for residual solvent quantification (e.g., GC-MS) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer:
- Storage Conditions: Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the t-butyl ester .
- Stability Monitoring: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in characterization data (e.g., NMR vs. MS) for this compound?
- Methodological Answer:
- Cross-Validation: Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks. For MS discrepancies, use high-resolution instruments (HRMS) to distinguish isotopic patterns .
- Supplementary Techniques: Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm PEG chain connectivity .
- Batch Analysis: Compare multiple synthesis batches to identify systematic errors (e.g., incomplete PEGylation) .
Q. What experimental design strategies optimize the yield of this compound in scalable synthesis?
- Methodological Answer:
- Taguchi Method: Use orthogonal arrays to test variables (e.g., catalyst ratio, temperature). For example, a 3-factor (catalyst, solvent, time) L9 array can identify dominant parameters .
- Response Surface Methodology (RSM): Model interactions between variables (e.g., DMAP concentration vs. reaction time) to predict optimal conditions .
- Scale-Up Protocols: Maintain consistent mixing rates (e.g., Reynolds number > 2000) to avoid PEG chain entanglement during large-scale reactions .
Q. How does the PEG6 spacer influence the pharmacokinetic properties of this compound in drug delivery systems?
- Methodological Answer:
- Solubility Studies: Measure logP values before/after PEGylation to quantify hydrophilicity changes. PEG6 typically reduces logP by 1–2 units, enhancing aqueous solubility .
- In Vitro Release Kinetics: Use dialysis membranes (MWCO 3.5 kDa) to track t-butyl ester hydrolysis rates under physiological conditions (pH 7.4, 37°C) .
- Biodistribution Analysis: Radiolabel the benzyl group (e.g., ¹⁴C) and track tissue accumulation in rodent models via scintillation counting .
Data Analysis and Reporting
Q. How should researchers handle conflicting purity assessments between HPLC and NMR for this compound?
- Methodological Answer:
- Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities undetected by HPLC .
- HPLC-MS Coupling: Identify low-abundance impurities (e.g., PEG5/PEG7 byproducts) via in-line MS detection .
- Statistical Reporting: Disclose confidence intervals (e.g., 95% CI for purity measurements) and outlier exclusion criteria .
Q. What computational tools are recommended for predicting the reactivity of this compound in PROTAC linker design?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate PEG6 chain flexibility in water (e.g., GROMACS) to predict linker accessibility for E3 ligase binding .
- Density Functional Theory (DFT): Calculate t-butyl ester hydrolysis activation energy under acidic conditions (e.g., Gaussian09) .
- QSAR Models: Train models using PEGylated compound datasets to predict degradation half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
